3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde: is an organic compound with the molecular formula C15H12BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving aldehyde and bromine-containing compounds.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
- 3-Bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde
- 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
- 4-Fluorobenzyl bromide
Uniqueness: 3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The methoxy group further adds to its distinct chemical profile, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBNKUHCNGZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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